PNMT Selectivity Advantage: Head-to-Head Comparison with Parent THIQ and 3-Methyl THIQ
The 3-hydroxymethyl group on (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol confers a distinct selectivity profile for PNMT over the off-target α2-adrenoceptor, a critical advantage for clean target engagement studies. This selectivity is quantitatively superior to the unsubstituted parent THIQ and its 3-methyl analog [1].
| Evidence Dimension | PNMT Selectivity (Ratio of α2 Ki to PNMT Ki) |
|---|---|
| Target Compound Data | PNMT Ki = 1.1 μM, α2 Ki = 6.6 μM, Selectivity = 6.0 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroisoquinoline (THIQ): PNMT Ki = 9.7 μM, α2 Ki = 0.35 μM, Selectivity = 0.036. 3-Methyl-1,2,3,4-tetrahydroisoquinoline: PNMT Ki = 2.1 μM, α2 Ki = 0.76 μM, Selectivity = 0.36. |
| Quantified Difference | 17-fold increase in selectivity vs. parent THIQ (6.0 vs. 0.036). |
| Conditions | In vitro enzyme inhibition assay using purified human PNMT and α2-adrenoceptor binding assay in CHO cells expressing the human receptor. |
Why This Matters
Procurement of the 3-hydroxymethyl derivative is essential for experiments requiring selective PNMT inhibition, as the parent THIQ and 3-methyl analog are effectively non-selective and will confound results with α2-adrenergic activity.
- [1] Grunewald, G. L., et al. (1999). 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines display remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor. Journal of Medicinal Chemistry, 42(11), 1982-1990. View Source
